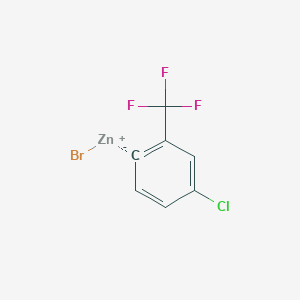
(4-Chloro-2-(trifluoromethyl)phenyl)Zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-chloro-2-(trifluoromethyl)phenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of both chloro and trifluoromethyl groups on the phenyl ring enhances its reactivity and selectivity in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-chloro-2-(trifluoromethyl)phenyl)zinc bromide typically involves the reaction of 4-chloro-2-(trifluoromethyl)iodobenzene with zinc powder in the presence of a catalytic amount of a copper(I) salt. The reaction is carried out in anhydrous THF under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-chloro-2-(trifluoromethyl)iodobenzene+ZnCuI, THF(4-chloro-2-(trifluoromethyl)phenyl)zinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, which are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(4-chloro-2-(trifluoromethyl)phenyl)zinc bromide undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: It participates in palladium-catalyzed cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Substitution Reactions: It can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of new carbon-heteroatom bonds.
Common Reagents and Conditions
Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are commonly used as catalysts in cross-coupling reactions.
Solvents: Anhydrous THF is the preferred solvent due to its ability to solubilize both the organozinc reagent and the catalyst.
Reaction Conditions: Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific electrophile used. For example, coupling with aryl halides yields biaryl compounds, while reactions with alkyl halides produce alkyl-aryl compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-chloro-2-(trifluoromethyl)phenyl)zinc bromide is used as a versatile building block for the synthesis of complex organic molecules. Its ability to form carbon-carbon and carbon-heteroatom bonds makes it valuable in the construction of pharmaceuticals, agrochemicals, and materials.
Biology and Medicine
In biological and medicinal research, this compound is used to synthesize bioactive molecules and drug candidates
Industry
In the industrial sector, this compound is employed in the production of specialty chemicals and advanced materials. Its use in cross-coupling reactions enables the efficient synthesis of complex molecules with high precision and yield.
Mécanisme D'action
The mechanism of action of (4-chloro-2-(trifluoromethyl)phenyl)zinc bromide in cross-coupling reactions involves the formation of a palladium-aryl intermediate. The general steps are as follows:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide to form a palladium-aryl complex.
Transmetalation: The organozinc reagent transfers the aryl group to the palladium center, forming a palladium-aryl intermediate.
Reductive Elimination: The palladium-aryl intermediate undergoes reductive elimination to form the desired biaryl product and regenerate the palladium catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-chloro-2-(trifluoromethyl)phenyl)boronic acid
- (4-chloro-2-(trifluoromethyl)phenyl)magnesium bromide
- (4-chloro-2-(trifluoromethyl)phenyl)lithium
Uniqueness
Compared to similar compounds, (4-chloro-2-(trifluoromethyl)phenyl)zinc bromide offers unique advantages in terms of reactivity and selectivity. Its organozinc nature provides a balance between nucleophilicity and stability, making it less reactive than organolithium or organomagnesium reagents but more stable and easier to handle. This makes it particularly suitable for delicate synthetic transformations where controlled reactivity is essential.
Propriétés
Formule moléculaire |
C7H3BrClF3Zn |
|---|---|
Poids moléculaire |
324.8 g/mol |
Nom IUPAC |
bromozinc(1+);1-chloro-3-(trifluoromethyl)benzene-4-ide |
InChI |
InChI=1S/C7H3ClF3.BrH.Zn/c8-6-3-1-2-5(4-6)7(9,10)11;;/h1,3-4H;1H;/q-1;;+2/p-1 |
Clé InChI |
HIMGPRZFTCDUJG-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CC(=[C-]1)C(F)(F)F)Cl.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(piperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B14883564.png)
![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2S,3S,4S,5R)-2-ethyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]peroxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14883567.png)
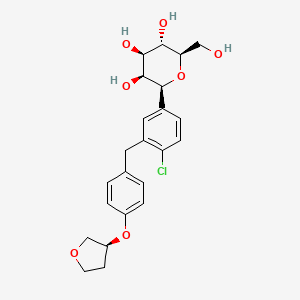
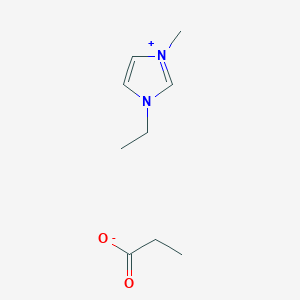
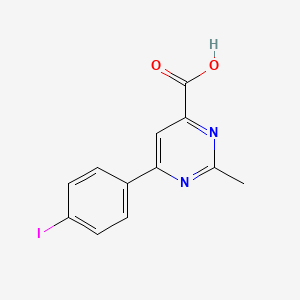
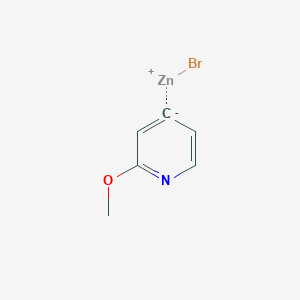
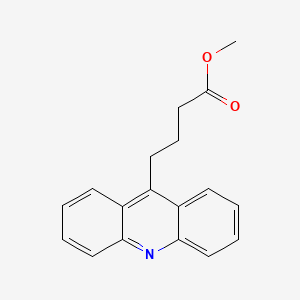
![L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-, phenylmethyl ester](/img/structure/B14883605.png)
![4-[(sec-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14883612.png)
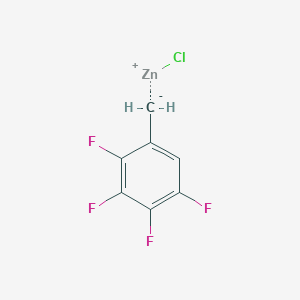
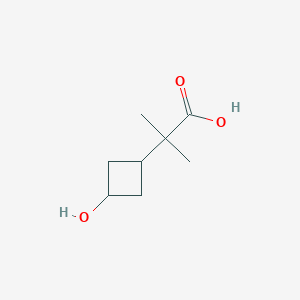
![2-(Ethylamino)-6,8-dimethyl-6,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14883640.png)
![7-Phenyl-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B14883646.png)
